molecular formula C14H11O2- B14749253 3-(3-Methylphenyl)benzoate

3-(3-Methylphenyl)benzoate

Cat. No.: B14749253
M. Wt: 211.23 g/mol
InChI Key: BJVLFJADOVATRU-UHFFFAOYSA-M
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Description

3-(3-Methylphenyl)benzoate: is an organic compound with the molecular formula C14H12O2 . It is an ester derived from benzoic acid and 3-methylphenol (m-cresol). Esters like this compound are known for their pleasant aromas and are often used in fragrances and flavorings. This compound is also of interest in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(3-Methylphenyl)benzoate can be synthesized through the esterification reaction between benzoic acid and 3-methylphenol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where benzoic acid and 3-methylphenol are reacted in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methylphenyl)benzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield benzoic acid and 3-methylphenol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), etc.

Major Products:

    Hydrolysis: Benzoic acid and 3-methylphenol.

    Reduction: Benzyl alcohol and 3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-(3-Methylphenyl)benzoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the synthesis of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)benzoate primarily involves its hydrolysis to benzoic acid and 3-methylphenol. The ester bond is cleaved by the action of esterases or under acidic or basic conditions. The resulting benzoic acid and 3-methylphenol can then participate in various biochemical pathways. The aromatic rings in the compound may also interact with specific molecular targets, influencing their activity.

Comparison with Similar Compounds

    Methyl benzoate: An ester of benzoic acid and methanol, known for its pleasant aroma and used in fragrances.

    Ethyl benzoate: An ester of benzoic acid and ethanol, also used in fragrances and flavorings.

    Phenyl benzoate: An ester of benzoic acid and phenol, used in organic synthesis and as a plasticizer.

Uniqueness: 3-(3-Methylphenyl)benzoate is unique due to the presence of the 3-methyl group on the phenyl ring, which can influence its reactivity and interactions compared to other benzoate esters. This structural feature may also affect its physical properties, such as boiling point and solubility, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H11O2-

Molecular Weight

211.23 g/mol

IUPAC Name

3-(3-methylphenyl)benzoate

InChI

InChI=1S/C14H12O2/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)14(15)16/h2-9H,1H3,(H,15,16)/p-1

InChI Key

BJVLFJADOVATRU-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)[O-]

Origin of Product

United States

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